
3-Oxopentan-2-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxopentan-2-yl methanesulfonate: is an organic compound with the molecular formula C6H10O4S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopentan-2-yl methanesulfonate typically involves the reaction of 3-oxopentan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The general reaction scheme is as follows:
3-Oxopentan-2-ol+Methanesulfonyl chloride→3-Oxopentan-2-yl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxopentan-2-yl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or amines.
Reduction: 3-Hydroxypentan-2-yl methanesulfonate.
Oxidation: 3-Oxopentanoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Oxopentan-2-yl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules through sulfonation reactions. It can also serve as a probe to study enzyme-catalyzed reactions involving sulfonate esters.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or as precursors to active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Oxopentan-2-yl methanesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the sulfonate group is replaced by other functional groups.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze sulfonation or desulfonation reactions. It can also act as a substrate for enzymes involved in the metabolism of sulfonate esters.
Comparaison Avec Des Composés Similaires
Methyl methanesulfonate: Another sulfonate ester with similar reactivity but different applications.
Ethyl methanesulfonate: Used as a mutagen in genetic research.
Isopropyl methanesulfonate: Similar reactivity but different physical properties.
Uniqueness: 3-Oxopentan-2-yl methanesulfonate is unique due to the presence of both a carbonyl group and a sulfonate ester in its structure. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
111772-76-0 |
|---|---|
Formule moléculaire |
C6H12O4S |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
3-oxopentan-2-yl methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-4-6(7)5(2)10-11(3,8)9/h5H,4H2,1-3H3 |
Clé InChI |
OYMGTSCBLQZGNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
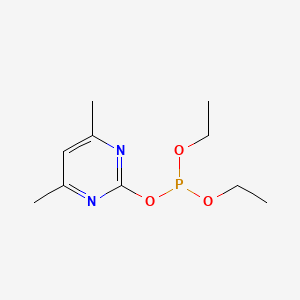
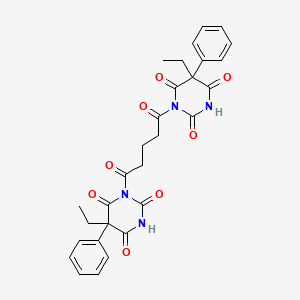
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
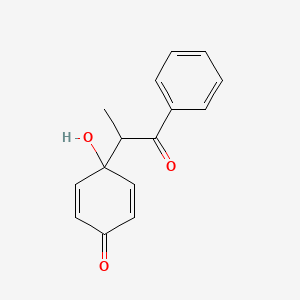

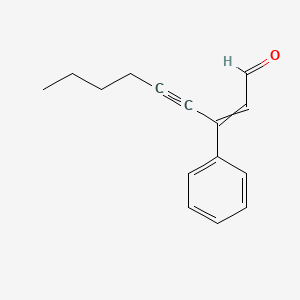
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)
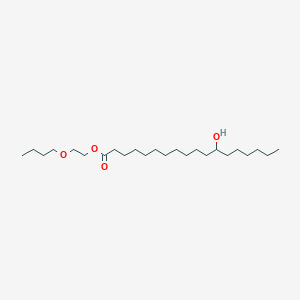
![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)



